2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with dimethyl, propoxy, and pyridinylmethyl groups
Properties
IUPAC Name |
2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-9-22-16-10-14(3)17(11-13(16)2)23(20,21)19-12-15-5-7-18-8-6-15/h5-8,10-11,19H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIACOFLSABPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The benzenesulfonamide core is first nitrated to introduce nitro groups, which are then reduced to amines.
Alkylation: The amine groups are alkylated with propyl halides to introduce the propoxy groups.
Substitution: The pyridinylmethyl group is introduced through a substitution reaction, typically using a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and pyridine derivatives are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-4-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 2,5-dimethyl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has unique structural features that may confer distinct chemical and biological properties. For example, the position of the pyridinylmethyl group can influence the compound’s binding affinity to molecular targets and its overall reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
